molecular formula C25H33NO5 B6104381 ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

カタログ番号 B6104381
分子量: 427.5 g/mol
InChIキー: SEIVAADTHDKHQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as EHP-101, is a novel cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and cancer.

作用機序

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate is a CB2 receptor agonist, which means that it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found on immune cells and play a crucial role in regulating immune function and inflammation. By activating CB2 receptors, this compound can modulate immune function and reduce inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. This compound has also been shown to have anticancer effects by inducing apoptosis in cancer cells.

実験室実験の利点と制限

One of the main advantages of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate is its selectivity for CB2 receptors, which reduces the risk of adverse effects associated with non-selective cannabinoid agonists. Additionally, this compound has been shown to have good oral bioavailability, making it a suitable candidate for oral administration. However, one of the limitations of this compound is its limited solubility, which can make it challenging to formulate for certain applications.

将来の方向性

There are several future directions for the research and development of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate. One potential direction is the development of this compound as a therapeutic agent for multiple sclerosis and other autoimmune diseases. Additionally, this compound could be explored as a potential treatment for neuropathic pain and cancer. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.

合成法

The synthesis of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves several steps, including the reaction of 4-(2-hydroxyethoxy)benzyl chloride with piperidine, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final step involves the esterification of the resulting compound with ethyl chloroformate to obtain this compound.

科学的研究の応用

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. In a study conducted on mice with multiple sclerosis, this compound was found to reduce inflammation and improve motor function. Additionally, this compound has been shown to have antitumor effects in various cancer cell lines.

特性

IUPAC Name

ethyl 1-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-3-30-24(28)25(17-21-6-4-7-23(16-21)29-2)12-5-13-26(19-25)18-20-8-10-22(11-9-20)31-15-14-27/h4,6-11,16,27H,3,5,12-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIVAADTHDKHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)OCCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。